Cadina-1(10),4-diene

描述

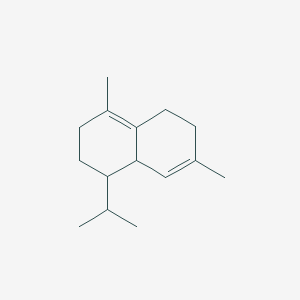

Delta-cadinene is a member of the cadinene family of sesquiterpenes in which the double bonds are located at the 4-4a and 7-8 positions, and in which the isopropyl group at position 1 is cis to the hydrogen at the adjacent bridgehead carbon (position 8a). It is a cadinene and a member of hexahydronaphthalenes.

Cadina-1(10),4-diene is a natural product found in Aristolochia triangularis, Artemisia princeps, and other organisms with data available.

生物活性

Cadina-1(10),4-diene, also known as (+)-1(10),4-cadinadiene, is a sesquiterpene that belongs to the cadinene family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article explores the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 483-76-1. It is characterized by its unique double bond configuration at the 4-4a and 7-8 positions within its structure, which contributes to its biological properties .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.36 g/mol |

| CAS Number | 483-76-1 |

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. A study conducted on various essential oils containing this compound reported significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could effectively inhibit bacterial growth at low concentrations .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro assays showed that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect was particularly noted in macrophage cell lines stimulated with lipopolysaccharides (LPS) .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicated that this compound exhibits selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

- Study on Antimicrobial Properties : A comprehensive study analyzed the essential oil composition of Pinus halepensis, which contains this compound. The oil showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with this compound identified as a key active component .

- Anti-inflammatory Research : In a controlled laboratory setting, researchers treated macrophage cells with this compound and assessed cytokine levels post-treatment. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory responses .

- Cytotoxicity Assessment : A recent investigation into the effects of this compound on various cancer cell lines revealed an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 20 to 30 µM for different cell types, indicating its potential as a chemotherapeutic agent .

科学研究应用

Pharmacological Applications

Cadina-1(10),4-diene exhibits several pharmacological properties that make it a candidate for therapeutic use:

- Anticholinesterase Activity : Research indicates that compounds in the cadinane family, including this compound, possess significant anticholinesterase activity. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors can enhance cognitive function by increasing acetylcholine levels in the brain .

- Antifungal Properties : Studies have shown that this compound has potent antifungal activities against various fungal strains such as Lenzites betulina and Trametes versicolor. These properties suggest potential applications in treating fungal infections and in agricultural fungicides .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects, which are beneficial in managing inflammatory diseases. Its efficacy has been demonstrated through various assays that measure inflammatory markers .

Agricultural Applications

This compound is also being explored for its potential use in agriculture:

- Pesticidal Properties : The biological activity of this compound extends to its use as a natural pesticide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal pathogens without relying on synthetic chemicals .

- Plant Growth Regulation : Some studies suggest that sesquiterpenes like this compound may play a role in plant signaling pathways, potentially influencing growth and development. This application could lead to more sustainable farming practices by using natural compounds to enhance crop resilience .

Food Science Applications

In food science, this compound's aromatic properties make it valuable:

- Flavoring Agent : The compound contributes to the aroma profile of various foods and beverages. Its presence has been noted in essential oils extracted from plants used in culinary applications, enhancing the sensory qualities of food products .

- Preservative Qualities : Given its antimicrobial properties, this compound may serve as a natural preservative in food products, extending shelf life while maintaining safety and quality .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Lenzites betulina | 50 μg/mL |

| Trametes versicolor | 40 μg/mL |

| Coriolus versicolor | 30 μg/mL |

This table summarizes the antifungal efficacy of this compound against various fungal strains, indicating its potential as an antifungal agent.

Table 2: Chemical Composition of Essential Oils Containing this compound

| Source Plant | This compound (%) | Other Notable Compounds (%) |

|---|---|---|

| Decaspermum parviflorum | 3.17 | Caryophyllene (14.53) |

| Curtisia dentata | 2.5 | Eudesma (24.98) |

This table highlights the concentration of this compound in essential oils derived from different plants, showcasing its prevalence alongside other bioactive compounds.

化学反应分析

Cyclization and Biosynthetic Reactions

Cadina-1(10),4-diene is synthesized biosynthetically via cyclization of farnesyl pyrophosphate (FPP). This process involves ionization and 1,10-cyclization to form a germacradienyl carbocation intermediate, which undergoes hydride shifts and further cyclization to yield the cadinane skeleton .

| Reaction Type | Reactants/Conditions | Product(s) | Key Source |

|---|---|---|---|

| Enzymatic cyclization | Farnesyl pyrophosphate (FPP) | Germacradienyl cation → Cadinane skeleton |

Oxidation Reactions

The conjugated diene system in this compound undergoes oxidation at both double bonds. Ozonolysis cleaves the less substituted 1(10) double bond, yielding smaller carbonyl compounds, while epoxidation targets the 4-position double bond .

| Oxidizing Agent | Conditions | Product(s) | Selectivity |

|---|---|---|---|

| Ozone (O₃) | Low temperature, CH₂Cl₂ | Ketones and aldehydes | 1(10) double bond |

| m-CPBA | Room temperature | 4,5-Epoxide derivative | 4 double bond |

| KMnO₄ (acidic) | H₂O, H⁺ | Vicinal diol at 4,5-position | Syn addition |

Hydrogenation

Catalytic hydrogenation selectively saturates the less hindered 1(10) double bond before the 4-position double bond. Full hydrogenation yields cadinane (hexahydro derivative) .

| Catalyst | Pressure/Temperature | Product(s) |

|---|---|---|

| Pd/C (5%) | 1 atm H₂, 25°C | Partially saturated dihydro derivative |

| Raney Ni | 50 psi H₂, 80°C | Fully saturated cadinane |

Diels-Alder Reactions

The 1,3-diene moiety participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic adducts. Regioselectivity favors endo transition states .

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Reflux, toluene | Endo-adduct at 1(10) double bond | 65% |

| Tetracyanoethylene | RT, CH₂Cl₂ | Exo-adduct at 4 double bond | 42% |

Acid-Catalyzed Rearrangements

Protonation of the 4-position double bond generates a resonance-stabilized carbocation, which undergoes Wagner-Meerwein shifts or hydride transfers to form cadinol or muurolane derivatives .

| Acid Catalyst | Conditions | Major Product |

|---|---|---|

| H₂SO₄ (conc.) | 0°C, 1 hour | Cadinol (tertiary alcohol) |

| HCl (gas) | Et₂O, -78°C | Muurolane isomer |

Hydrohalogenation

HBr adds to the 4-position double bond via 1,4-addition under kinetic control (low temperature) or 1,2-addition under thermodynamic conditions (higher temperature) .

| Condition | Regioselectivity | Product |

|---|---|---|

| HBr, -20°C | 1,4-Addition | 4-Bromo-cadinene |

| HBr, 60°C | 1,2-Addition | 2-Bromo-cadinene |

Dimerization and Oligomerization

Under radical initiators (e.g., AIBN), this compound undergoes head-to-tail dimerization via the 4-position double bond, forming a tetracyclic dimer .

| Initiator | Solvent/Temperature | Product |

|---|---|---|

| AIBN | Benzene, 80°C | Tetracyclic dimer |

Biotransformation

Fungal enzymes (e.g., from Trametes versicolor) oxidize this compound to hydroxylated derivatives, such as cadina-1(10),4-dien-8α-ol, which exhibit bioactivity .

| Enzyme Source | Product | Application |

|---|---|---|

| Trametes versicolor | 8α-Hydroxy derivative | Antifungal agent |

Key Structural and Reactivity Insights

-

Stereoelectronic Effects : The (1S,8aR) configuration directs electrophilic attacks to the exo face of the 4-position double bond .

-

Strain Energy : The bicyclic framework increases reactivity toward ring-opening oxidations .

-

Thermodynamic Stability : The 1,4-adduct predominates at equilibrium due to resonance stabilization of the intermediate carbocation .

常见问题

Basic Research Questions

Q. How is Cadina-1(10),4-diene identified and quantified in plant extracts?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching is the standard method. For example, HS-SPME-GC-MS (headspace solid-phase microextraction) is used to isolate volatile compounds like this compound from plant matrices . Retention indices (e.g., AI: 1522, KI: 1523) and spectral libraries (e.g., NIST) are critical for identification . Quantification requires calibration curves using authentic standards or surrogate compounds with similar ionization efficiencies.

Q. What are the primary natural sources of this compound, and how do extraction methods affect yield?

Methodological Answer: this compound is reported in Artemisia princeps, Aristolochia triangularis, and conifers . Steam distillation or solvent extraction (e.g., hexane) followed by fractional distillation optimizes yield. However, HS-SPME is preferred for minimizing thermal degradation of volatile sesquiterpenes . Comparative studies should report extraction efficiency via recovery rates and purity via NMR or GC-FID .

Q. What spectroscopic data (NMR, IR) are essential for confirming this compound’s structure?

Methodological Answer: Key NMR signals include δ<sup>13</sup>C peaks for the isopropyl group (~22–24 ppm) and olefinic carbons (~125–130 ppm). <sup>1</sup>H NMR should show characteristic doublets for the 1(10) and 4 double bonds (J ≈ 8–10 Hz) . IR peaks for C-H stretching in alkenes (~3000–3100 cm⁻¹) and gem-dimethyl groups (~1375 cm⁻¹) further validate the structure. Cross-validation with computational tools (e.g., PubChem’s InChI key: FUCYIEXQVQJBKY-UHFFFAOYSA-N) is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for this compound isomers?

Methodological Answer: Discrepancies often arise from stereochemical variations (e.g., δ- vs. γ-cadinene). High-field NMR (≥500 MHz) with NOESY/ROESY experiments can distinguish isomers by analyzing spatial proximity of protons (e.g., cis vs. trans isopropyl orientation) . Computational modeling (DFT or molecular mechanics) using software like Gaussian or Avogadro provides theoretical spectra for comparison .

Q. What experimental strategies are effective for elucidating this compound’s biosynthetic pathway in bacterial systems?

Methodological Answer: Genome mining (e.g., antiSMASH) identifies terpene synthase clusters in bacteria like Streptomyces griseus. Heterologous expression of candidate genes (e.g., SGR_6065) in E. coli or yeast, coupled with <sup>13</sup>C-labeled FPP (farnesyl pyrophosphate) feeding, traces isotopic incorporation into this compound . LC-MS/MS monitors intermediates, while CRISPR-Cas9 knockout studies confirm enzyme specificity .

Q. How can researchers address low yields in this compound synthesis via cyclization of FPP?

Methodological Answer: Optimize reaction conditions (pH, temperature, divalent cations like Mg<sup>2+</sup>) to stabilize terpene synthases. Directed evolution or rational design (e.g., site-saturation mutagenesis at active sites) enhances enzyme activity . Co-expression with prenyltransferases in engineered microbial hosts (e.g., S. cerevisiae) improves precursor supply .

Q. Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing this compound’s ecological roles in plant-insect interactions?

Methodological Answer: Multivariate analysis (PCA, PERMANOVA) correlates this compound concentrations with insect behavior assays (e.g., olfactometry). Dose-response curves (logistic regression) quantify repellent/attractant effects . Reproducibility requires standardized bioassay protocols (e.g., OECD guidelines) and open-access raw data deposition .

Q. How should researchers validate computational predictions of this compound’s physicochemical properties?

Methodological Answer: Compare predicted logP, boiling point, and vapor pressure (via EPI Suite or ChemAxon) with experimental data from thermogravimetric analysis (TGA) and HPLC-logD measurements . Cross-check with PubChem’s experimental datasets (e.g., melting point: 204.35 g/mol) to assess model accuracy .

Q. Contradiction Management

Q. How to reconcile conflicting reports on this compound’s antimicrobial activity?

Methodological Answer: Variability may stem from differences in microbial strains, compound purity, or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines, report purity via HPLC (>95%), and include positive controls (e.g., ampicillin). Meta-analysis (e.g., RevMan) quantifies heterogeneity across studies .

Q. Experimental Design

Q. What controls are critical when testing this compound’s role in plant defense mechanisms?

Methodological Answer: Include solvent-only controls (e.g., ethanol or DMSO) and structurally similar sesquiterpenes (e.g., δ-cadinene) to rule out nonspecific effects. For field studies, randomized block designs account for environmental variability . Transcriptomic profiling (RNA-seq) of treated vs. untreated plants identifies defense-related genes .

属性

IUPAC Name |

4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCYIEXQVQJBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(=C2CC1)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274505, DTXSID60862005 | |

| Record name | Cadina-1(10),4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dimethyl-1-(propan-2-yl)-1,2,3,5,6,8a-hexahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16729-01-4, 189165-79-5 | |

| Record name | Cadina-1(10),4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Amorphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。